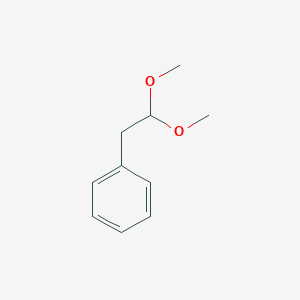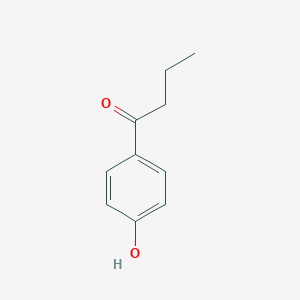
Benzylcinnamat
Übersicht
Beschreibung
Benzyl alcohol, cinnamate is a natural product found in Polygala senega with data available.
Benzyl cinnamate is found in cumin. Benzyl cinnamate is isolated from various plant species. Benzyl cinnamate is present in Sumatra and Penang benzoin, Peru and tolu balsams, main constituent of copaiba balsam. Benzyl cinnamate is a flavouring agent.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Benzylcinnamat hat nachweislich antibakterielle Eigenschaften. Es wurde in Studien verwendet, die bioaktive Verbindungen mit antimikrobiellem Potenzial untersuchten . In einer Studie wurden synthetische Cinnamide und Cinnamate, einschließlich this compound, hergestellt und auf ihre antimikrobielle Aktivität gegen pathogene Pilze und Bakterien getestet . Die Verbindungen zeigten fungizide und bakterizide Eigenschaften .
Kosmetik
This compound wird aufgrund seines angenehmen Aromas häufig in Kosmetikprodukten verwendet . Es wirkt als Duftstoff und sorgt für einen unverwechselbaren Duft . Es ist häufig in Produkten wie Parfüms und Deodorants enthalten .
Lebensmittelindustrie
In der Lebensmittelindustrie wird this compound als Aromastoff verwendet . Es verleiht Lebensmittelprodukten einen balsamischen und leicht würzigen Geschmack und trägt zu ihrer Gesamtanziehungskraft bei .
Pharmazeutika
Aufgrund seiner geringen Toxizität und chemischen Stabilität wird this compound in bestimmten pharmazeutischen Anwendungen verwendet<a aria-label="2: " data-citationid="181e9d2f-22
Wirkmechanismus
Target of Action
Benzyl cinnamate, a compound derived from cinnamic acid and benzyl alcohol , has been found to exhibit antimicrobial and antifungal activities . The primary targets of benzyl cinnamate are pathogenic fungi and bacteria . In fungi, it interacts with ergosterol present in the fungal plasmatic membrane and with the cell wall . In bacteria, the presence of an isopropyl group is important for antibacterial activity .
Mode of Action
Benzyl cinnamate’s mode of action involves direct interaction with its targets, leading to changes in the target organisms. In fungi, it interacts with ergosterol in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell wall and membrane, leading to cell death .
Biochemical Pathways
Benzyl cinnamate affects the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by benzyl cinnamate can lead to a variety of downstream effects, including the inhibition of the synthesis of these compounds .
Result of Action
The result of benzyl cinnamate’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . It achieves this by disrupting the integrity of the fungal cell wall and membrane, leading to cell death . In bacteria, the presence of an isopropyl group enhances its antibacterial activity .
Action Environment
The action of benzyl cinnamate can be influenced by environmental factors. For instance, its solubility can be affected by the pH of the environment . It is more soluble in an alkaline environment (higher than its pKa), which can influence its bioavailability and efficacy .
Biochemische Analyse
Biochemical Properties
Benzyl cinnamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, during its synthesis, the hydroxyl group from benzyl alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, Benzyl cinnamate . This process typically involves the use of a catalyst, such as sulfuric acid, to accelerate the reaction .
Cellular Effects
Benzyl cinnamate has been found to have antimicrobial activity, suggesting that it can influence cell function . It has been shown to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Benzyl cinnamate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested that Benzyl cinnamate directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Eigenschaften
| { "Design of the Synthesis Pathway": "Benzyl cinnamate can be synthesized by the esterification reaction between benzyl alcohol and cinnamic acid in the presence of a catalyst.", "Starting Materials": [ "Benzyl alcohol", "Cinnamic acid", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix benzyl alcohol and cinnamic acid in a 1:1 molar ratio in a round-bottom flask.", "Add a few drops of catalyst (e.g. sulfuric acid) to the mixture.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Characterize the purified product by various spectroscopic techniques (e.g. NMR, IR, MS)." ] } | |
CAS-Nummer |
103-41-3 |
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
benzyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11- |
InChI-Schlüssel |
NGHOLYJTSCBCGC-QXMHVHEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |
Aussehen |
Powder |
Siedepunkt |
228-230 °C @ 22 mm Hg 195.00 to 200.00 °C. @ 5.00 mm Hg |
Color/Form |
WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID Crystals from 95% ethanol White crystals |
Dichte |
1.109 AT 15 °C PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ |
Flammpunkt |
GREATER THAN 100 °C |
melting_point |
39 °C MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ 37 - 39 °C |
| 103-41-3 | |
Physikalische Beschreibung |
Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index] Solid White to pale yellow solid |
Piktogramme |
Irritant; Environmental Hazard |
Haltbarkeit |
MELTS AT ROOM TEMPERATURE TO YELLOWISH LIQUID |
Löslichkeit |
1:8 IN 90% ALCOHOL Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils. insoluble in water; soluble in oils very soluble (in ethanol) |
Synonyme |
benzyl cinnamate |
Dampfdruck |
1 mm Hg @ 173.8 °C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)





![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
